2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride (CAS 1803594-52-6) is a highly functionalized α-amino nitrile salt serving as a critical building block for α,α-disubstituted amino acids. Structurally, it combines an α-methyl group, a β-hydroxyl group, and a nitrile moiety, making it a direct synthetic precursor to α-methylserine and related quaternary stereocenters [1]. In industrial and advanced laboratory settings, it is primarily procured to bypass the hazardous and unstable in-situ Strecker synthesis of the free base. The hydrochloride salt form ensures long-term crystalline stability, preventing the retro-Strecker degradation commonly associated with free α-amino nitriles, thereby providing a reliable, weighable solid for high-yield downstream hydrolysis, organometallic coordination, and peptidomimetic synthesis [2].
Substituting this specific hydrochloride salt with its free base (CAS 122556-12-1) or structurally simpler analogs leads to immediate process failures. The free base is highly susceptible to retro-Strecker decomposition, releasing toxic hydrogen cyanide and drastically reducing batch-to-batch reproducibility during storage and handling[1]. Furthermore, substituting with the non-methylated analog (serine nitrile) completely eliminates the quaternary nature of the resulting α-carbon, stripping the final molecule of its conformational rigidity and enzymatic resistance [2]. Conversely, using the des-hydroxy analog (2-amino-2-methylpropanenitrile) removes the critical β-hydroxyl anchoring point required for orthogonal functionalization or organometallic ligand coordination, effectively blocking access to complex target scaffolds like bis-organometallic anthelmintics [3].
Alpha-amino nitriles are notoriously unstable as free bases, often requiring immediate downstream processing to avoid degradation. The hydrochloride salt of 2-amino-3-hydroxy-2-methylpropanenitrile arrests this degradation pathway, maintaining >98% purity over extended storage at 2-8 °C [1]. In contrast, the free base undergoes retro-Strecker decomposition, leading to significant yield losses and hazardous HCN off-gassing within days at ambient conditions[2]. This quantitative shift in shelf-life transforms a transient, hazardous intermediate into a stable, shippable, and precisely weighable reagent for scalable manufacturing.
| Evidence Dimension | Storage half-life and purity retention |
| Target Compound Data | >98% purity retained for >6 months (2-8 °C) |
| Comparator Or Baseline | Free base (CAS 122556-12-1) exhibiting rapid retro-Strecker degradation |
| Quantified Difference | >10-fold increase in stable shelf-life |
| Conditions | Standard laboratory storage (2-8 °C) vs. ambient handling |
Procurement of the HCl salt eliminates the need for hazardous, on-site Strecker synthesis and ensures precise stoichiometric control in downstream reactions.
When hydrolyzed to its corresponding amino acid (α-methylserine), this precursor introduces a quaternary α-carbon that fundamentally alters the peptide backbone's Ramachandran plot. The presence of the α-methyl group restricts the dihedral angles (φ, ψ), strongly favoring helical or stable turn conformations akin to α-aminoisobutyric acid (Aib) [1]. Comparatively, derivatives synthesized from the non-methylated analog (serine nitrile) remain highly flexible and are susceptible to α-proton abstraction (racemization) under basic conditions [2]. The absolute resistance to racemization provided by the quaternary center ensures high enantiomeric fidelity in multi-step peptide synthesis.
| Evidence Dimension | Backbone conformational restriction and racemization resistance |
| Target Compound Data | 100% resistance to α-proton abstraction; restricted dihedral angles |
| Comparator Or Baseline | 2-Amino-3-hydroxypropanenitrile (Serine precursor) |
| Quantified Difference | Complete elimination of base-catalyzed racemization at the α-carbon |
| Conditions | Standard solid-phase peptide synthesis (SPPS) and basic deprotection conditions |
Buyers developing enzymatically stable, conformationally constrained therapeutics must select the α-methylated precursor to achieve the required structural rigidity.
The unique value of 2-amino-3-hydroxy-2-methylpropanenitrile lies in its trifunctional nature, providing an amine, a nitrile (masked carboxylate), and a β-hydroxyl group. This specific combination is leveraged in the synthesis of bis-organometallic anthelmintic derivatives, where the hydroxyl group serves as a critical third vector for etherification or metal coordination [1]. Utilizing the des-hydroxy analog (2-amino-2-methylpropanenitrile) restricts the molecule to bifunctional reactivity, reducing the coordination sites and preventing the formation of these complex, sterically demanding therapeutic scaffolds [2].
| Evidence Dimension | Available orthogonal functionalization sites |
| Target Compound Data | 3 distinct reactive axes (N-alkylation, nitrile hydrolysis/addition, O-functionalization) |
| Comparator Or Baseline | 2-Amino-2-methylpropanenitrile (des-hydroxy analog) |
| Quantified Difference | 33% increase in primary functionalization vectors (3 vs. 2) |
| Conditions | Multi-component ligand synthesis and organometallic coordination |
For advanced drug discovery, particularly in organometallic therapeutics, the β-hydroxyl group is an indispensable handle that justifies the procurement of this specific compound.
The compound is the premier starting material for the scalable synthesis of α-methylserine. By subjecting the stable hydrochloride salt to controlled acid hydrolysis, chemists can efficiently generate the unnatural amino acid without the yield losses associated with free base degradation. This is critical for synthesizing non-ribosomal peptide mimics that require strict conformational constraints and resistance to proteolytic cleavage [1].
Driven by its unique trifunctional scaffold, this compound is directly utilized in the synthesis of novel organometallic therapeutics, such as metallocene-based anthelmintics. The β-hydroxyl group allows for specific structural bridging and functionalization that simpler amino nitriles cannot support, making it an essential procured intermediate for specialized medicinal chemistry programs[2].
The rigid, sterically hindered nature of the resulting α,α-disubstituted derivatives makes this compound an ideal precursor for chiral auxiliaries and ligands used in asymmetric catalysis. The presence of both the hydroxyl and amine groups allows for the creation of bidentate or tridentate ligands that exert strong stereocontrol in transition-metal-catalyzed transformations [3].
Irritant